2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one
Description
2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two phenyl rings, one substituted with an ethoxy group and the other with a pentyl group, connected by an ethanone moiety.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-(4-pentylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-5-6-7-17-8-12-19(13-9-17)21(22)16-18-10-14-20(15-11-18)23-4-2/h8-15H,3-7,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXUPFVOSLQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one can be achieved through various organic synthesis methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its aromatic ketone structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one depends on its interaction with molecular targets. The compound’s carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The aromatic rings may also engage in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-(4-pentylphenyl)ethan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-1-(4-butylphenyl)ethan-1-one: Similar structure with a butyl group instead of a pentyl group.
Uniqueness
2-(4-Ethoxyphenyl)-1-(4-pentylphenyl)ethan-1-one is unique due to the specific combination of ethoxy and pentyl substituents, which can influence its chemical reactivity and biological activity. The presence of these groups may enhance the compound’s solubility, stability, and interaction with target molecules compared to its analogs.
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